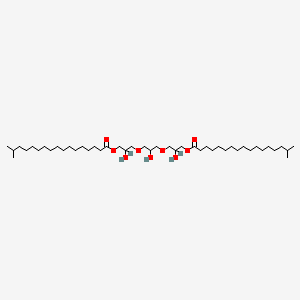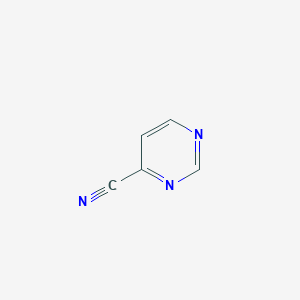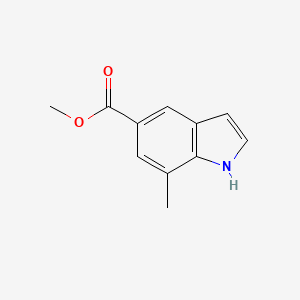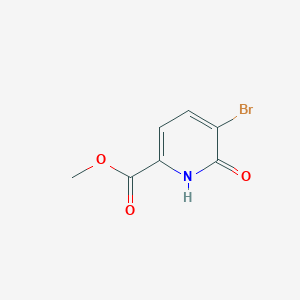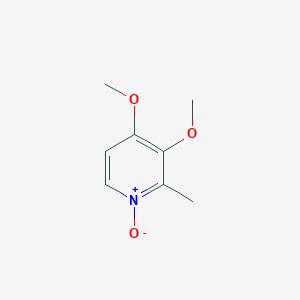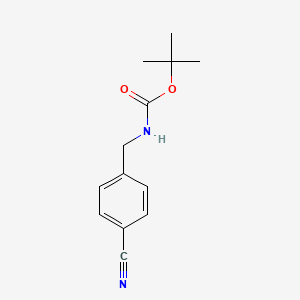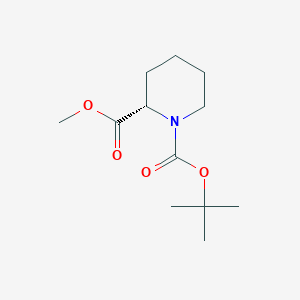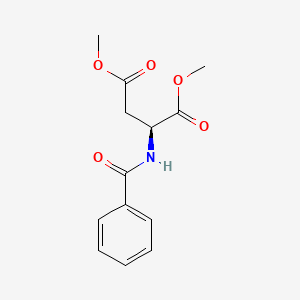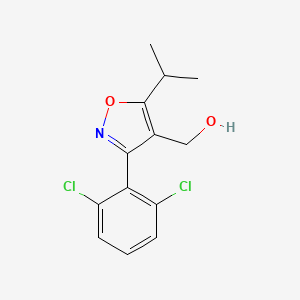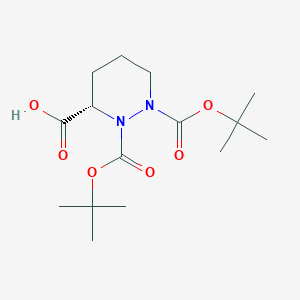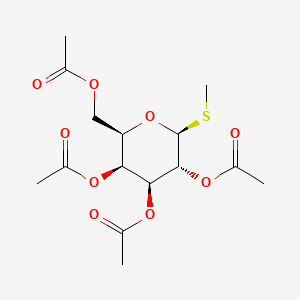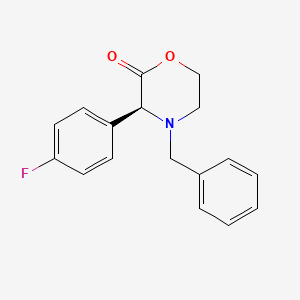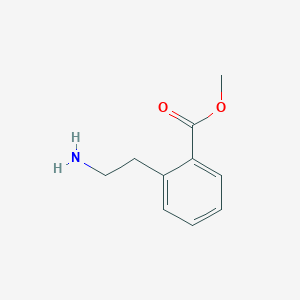![molecular formula C8H8N2 B1589129 5-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 4943-67-3](/img/structure/B1589129.png)
5-methyl-1H-pyrrolo[3,2-b]pyridine
Übersicht
Beschreibung
5-methyl-1H-pyrrolo[3,2-b]pyridine is a chemical compound that has been mentioned in the context of drug design and structure-activity relationship analysis . It is a part of the pyrrolopyridine class of compounds, which are known for their diverse biological activities.
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives, including 5-methyl-1H-pyrrolo[3,2-b]pyridine, often involves ring cleavage methodology reactions . For instance, one study reported the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 5-methyl-1H-pyrrolo[3,2-b]pyridine is characterized by a pyrrole ring fused with a pyridine ring . The molecular formula is C9H8N2O2, and the molecular weight is 176.17 g/mol .Chemical Reactions Analysis
Pyrrolopyridine derivatives, including 5-methyl-1H-pyrrolo[3,2-b]pyridine, can undergo various chemical reactions. For instance, they can participate in ring cleavage methodology reactions for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-methyl-1H-pyrrolo[3,2-b]pyridine include a molecular weight of 176.17 g/mol, a topological polar surface area of 66 Ų, and a complexity of 220 . It also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Wissenschaftliche Forschungsanwendungen
-
Kinase Inhibitor Drug Development
- Field : Pharmaceutical Chemistry .
- Application : The compound is used in the synthesis of pexidartinib, a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare type of joint tumor .
- Methods : The dihydrochloride salt of pexidartinib was synthesized and the crystal structure of its dihydrate was determined from single crystal data .
- Results : Pexidartinib acts by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit) and fms-like tyrosine kinase-3 (Flt-3) .
-
Fibroblast Growth Factor Receptor Inhibitors
- Field : Cancer Therapy .
- Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been developed with potent activities against FGFR1, 2, and 3 .
- Methods : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their inhibitory activity against FGFR1, 2, and 3 .
- Results : Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Safety And Hazards
Zukünftige Richtungen
Pyrrolopyridine derivatives, including 5-methyl-1H-pyrrolo[3,2-b]pyridine, have shown promise in various areas of research, particularly in the development of kinase inhibitors . Future research may focus on optimizing synthetic procedures and further investigating the biological and physicochemical properties of these compounds .
Eigenschaften
IUPAC Name |
5-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-3-7-8(10-6)4-5-9-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRRBPXKOSKCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469674 | |
| Record name | 5-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
4943-67-3 | |
| Record name | 5-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid](/img/structure/B1589046.png)
